1-Bromo-5,6,7,8-tetrahydroisoquinoline
Overview
Description
1-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom attached to the first carbon of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Mechanism of Action
Target of Action
Tetrahydroisoquinoline (thiq) analogs, which include 1-bromo-5,6,7,8-tetrahydroisoquinoline, have been reported to possess a wide range of pharmacological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq analogs are known to exert diverse biological activities, suggesting that they interact with multiple targets . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiq analogs, it can be inferred that multiple pathways might be influenced . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The molecular weight of this compound is 21209 , which is within the range generally favorable for oral bioavailability
Result of Action
Thiq analogs have been reported to exert diverse biological activities, suggesting that they may induce a variety of molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
1-Bromo-5,6,7,8-tetrahydroisoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase. These interactions are crucial as they influence the metabolism of neurotransmitters like dopamine and serotonin. The compound’s bromine atom enhances its binding affinity to these enzymes, thereby modulating their activity. Additionally, this compound can form complexes with various proteins, affecting their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitter release and reuptake. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound affects the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with monoamine oxidase leads to the inhibition of this enzyme, resulting in increased levels of neurotransmitters. Furthermore, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can either upregulate or downregulate the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and proliferation rates. In vitro studies have shown that prolonged exposure can lead to increased oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce anxiety-like behaviors. At higher doses, it can induce neurotoxicity, characterized by motor deficits and neuronal cell death. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without adverse outcomes. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism also affects the production of reactive oxygen species, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as lipid solubility and molecular size, which determine its ability to cross cellular membranes. Accumulation of this compound in certain tissues can lead to localized effects, including tissue-specific toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 5,6,7,8-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the bromine atom can yield 5,6,7,8-tetrahydroisoquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Quinoline derivatives.
Reduction Products: 5,6,7,8-tetrahydroisoquinoline.
Scientific Research Applications
1-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceuticals targeting neurological disorders and infectious diseases.
Industry: Utilized in the synthesis of fine chemicals and as a building block in material science.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-5,6,7,8-tetrahydroisoquinoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-Iodo-5,6,7,8-tetrahydroisoquinoline:
Uniqueness: 1-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity can be exploited in the synthesis of diverse organic compounds and in medicinal chemistry for the development of new therapeutic agents.
Properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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